4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
4-Bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked via an ethyl chain to a 7-methylimidazo[1,2-a]pyridine moiety. This compound is of interest due to its structural complexity, combining a sulfonamide pharmacophore with a bicyclic heteroaromatic system.
Propriétés
IUPAC Name |
4-bromo-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-12-7-9-20-11-14(19-16(20)10-12)6-8-18-23(21,22)15-4-2-13(17)3-5-15/h2-5,7,9-11,18H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHDSJABSRPMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions of 2-aminopyridines with α-bromoketones under specific conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide serves as a versatile building block. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules.
Biology
The compound exhibits notable biological activities due to its sulfonamide group. Research indicates potential antibacterial properties, which could be explored for developing new antimicrobial agents. The imidazo[1,2-a]pyridine moiety may enhance these effects through additional mechanisms of action .
Medicine
Sulfonamides have a long history of therapeutic applications, particularly in treating bacterial infections. The specific structure of this compound suggests it could be effective against resistant bacterial strains. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit key metabolic enzymes .
Key Biological Targets
Enzymatic Inhibition:
The compound may inhibit enzymes involved in critical metabolic pathways, which can be pivotal in drug development.
Receptor Binding:
It has the potential to bind to receptors that influence cellular signaling pathways, making it a candidate for further pharmacological studies.
Antimicrobial and Anticancer Activity
Research highlights the antimicrobial properties of sulfonamides. The presence of the imidazo[1,2-a]pyridine core is associated with enhanced activity against various bacterial strains. Additionally, compounds within this class have demonstrated anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Findings | Reference |
|---|---|---|
| In vitro studies on cancer cell lines | Induced apoptosis in A-431 and Jurkat cells with IC50 < 10 μM |
Case Studies
One relevant study investigated the pharmacokinetic profile of a structurally similar compound (4-bromo-N-(thiazol-2-yl)benzenesulfonamide). It revealed interactions with human serum albumin (HSA), suggesting that compounds like 4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide might share similar pharmacokinetic properties and therapeutic efficacy.
Key Findings:
- Binding Affinity: Moderate to strong binding constants were observed with HSA.
- Safety Profile: Predicted drug-like properties indicated no mutagenicity but potential hepatotoxicity .
Summary
Mécanisme D'action
The mechanism by which 4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with biological targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Core Heterocycle Variations
Target Compound : The imidazo[1,2-a]pyridine core contains two nitrogen atoms, creating an electron-rich aromatic system conducive to binding with hydrophobic pockets in enzymes or receptors. The 7-methyl group may enhance metabolic stability by sterically shielding reactive sites .
Pyrazolo[1,5-a]pyridine Derivatives (): Compounds such as 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one feature a pyrazolo-pyridine core. However, substituents like morpholine or dimethylaminoethyl groups improve solubility and modulate target affinity .
Bromopyrimidine Sulfonamides () : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide contains a pyrimidine ring with bromine. Pyrimidines are planar and polar, favoring hydrogen bonding. The morpholine and methoxy groups in this compound likely enhance water solubility compared to the target compound’s methylimidazo group .
Functional Group and Substituent Analysis
Physicochemical Properties (Inferred)
- Molecular Weight : The target compound (MW ~435 g/mol) is heavier than ’s furan-2-carboxamide derivatives (e.g., MW ~380 g/mol) due to its bicyclic core.
- logP : The imidazo[1,2-a]pyridine and bromobenzene groups likely increase hydrophobicity compared to morpholine-containing analogs ().
Research Implications
- Target Selectivity : The imidazo[1,2-a]pyridine core may offer selectivity for kinases or GPCRs over pyrazolo-pyridines () due to distinct electronic profiles.
- Synthetic Accessibility : The ethyl linker in the target compound simplifies synthesis compared to sulfur-linked analogs (), which require oxidative coupling .
- Druglikeness : While the target compound’s hydrophobicity may limit solubility, its rigidity could improve metabolic stability relative to flexible amides () .
Activité Biologique
4-Bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a bromine atom and an imidazo[1,2-a]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
- IUPAC Name : 4-bromo-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
- Molecular Formula : C₁₆H₁₆BrN₃O₂S
- Molecular Weight : 394.3 g/mol
The chemical structure can be represented as follows:
The biological activity of 4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can inhibit specific enzymes or receptors by mimicking natural substrates or cofactors. The bromine atom may enhance the compound's reactivity or binding affinity to these targets.
Key Biological Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It can potentially bind to receptors influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the imidazo[1,2-a]pyridine core may enhance this activity by providing additional mechanisms for bacterial inhibition.
| Compound | Activity | Reference |
|---|---|---|
| 4-Bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide | Moderate antibacterial activity against various strains |
Anticancer Properties
Studies have shown that similar compounds within the imidazo[1,2-a]pyridine class exhibit anticancer effects through apoptosis induction and cell cycle arrest.
| Study | Findings | Reference |
|---|---|---|
| In vitro studies on cancer cell lines | Induced apoptosis in A-431 and Jurkat cells with IC50 < 10 μM |
Case Studies
One notable study explored the pharmacokinetic profile of a structurally similar compound (4-bromo-N-(thiazol-2-yl)benzenesulfonamide). It demonstrated interactions with human serum albumin (HSA), suggesting that such compounds might also exhibit similar pharmacokinetics and therapeutic efficacy.
Key Findings:
- Binding Affinity : Moderate to strong binding constants were observed with HSA.
- Safety Profile : Predicted drug-like properties indicated no mutagenicity but potential hepatotoxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves three key steps:
Core Formation : Cyclization of 2-aminopyridine derivatives with diketones or α-haloketones (e.g., 2-bromoacetophenone) to generate the imidazo[1,2-a]pyridine scaffold .
Bromination : Electrophilic aromatic substitution or metal-catalyzed halogenation at the 4-position of the benzene ring .
Sulfonamide Coupling : Reaction of the brominated intermediate with sulfonating agents (e.g., chlorosulfonic acid) followed by amine alkylation .
- Key Parameters : Reactions are optimized at 60–100°C in polar aprotic solvents (DMF, DMSO) with catalytic bases like triethylamine .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry of bromine and sulfonamide groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s doublet) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in bond angles and torsional strain .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during sulfonamide coupling?
- Methodological Answer :
- Solvent Selection : Use DMF for solubility of intermediates; switch to THF for sterically hindered amines .
- Catalyst Screening : Test Pd(OAc) or CuI for Buchwald-Hartwig coupling in inert atmospheres .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Data-Driven Approach : Design a factorial experiment varying temperature (50–120°C), solvent polarity, and catalyst loading to identify optimal conditions .
Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) be resolved?
- Methodological Answer :
- Standardization : Replicate assays under identical conditions (pH, temperature, buffer) to eliminate variability .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing bromine with chlorine) to isolate critical functional groups .
- Example : A 2025 study resolved discrepancies in kinase inhibition by demonstrating that bromine’s electronegativity modulates binding affinity in ATP pockets .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., COX-2 or PDE4B) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Validation : Correlate computational binding energies () with experimental IC values from enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
